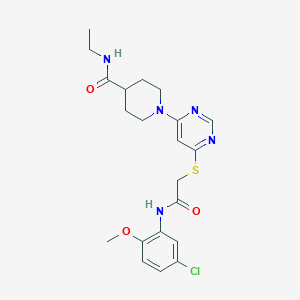
1-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H26ClN5O3S and its molecular weight is 463.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide represents a novel structure in medicinal chemistry, particularly in the development of anticancer agents. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrimidine ring, a piperidine moiety, and a chloro-substituted phenyl group. Its molecular formula is C15H19ClN4O3S and it has a molecular weight of approximately 364.86 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Efficacy
Recent studies have highlighted the compound's significant anticancer properties. One study reported that this compound exhibited a broad spectrum of cell inhibition against 60 human cancer cell lines, with growth inhibition percentages ranging from -85.67% to -41.54% across different cell types .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Analysis revealed that it promotes the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This shift leads to an altered balance favoring apoptosis .
In Vitro Studies
Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MALME-3M | 0.70 | 2.74 | 12.31 |
| LOXIMVI | 0.85 | 3.00 | 13.00 |
| SK-MEL-5 | 0.99 | 2.90 | 11.50 |
| HL-60(TB) | 1.50 | 4.00 | 15.00 |
These values indicate that the compound is particularly potent against melanoma and leukemia cell lines, suggesting its potential use in treating these cancers.
Case Studies
In a notable case study, the compound was tested against several resistant cancer cell lines where traditional therapies had failed. The results demonstrated not only cytotoxicity but also the ability to overcome resistance mechanisms typically seen in advanced cancers .
Pharmacokinetics and Toxicity
While the detailed pharmacokinetic profile remains under investigation, initial findings suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it has a relatively safe profile at therapeutic doses, though further studies are required to fully understand its long-term effects .
属性
IUPAC Name |
1-[6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3S/c1-3-23-21(29)14-6-8-27(9-7-14)18-11-20(25-13-24-18)31-12-19(28)26-16-10-15(22)4-5-17(16)30-2/h4-5,10-11,13-14H,3,6-9,12H2,1-2H3,(H,23,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMCVRZOSLBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














